Dichlorogermane

Description

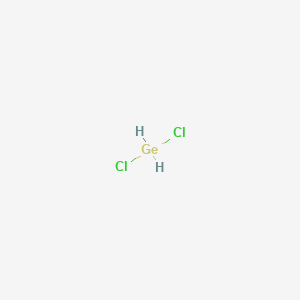

Dichlorogermane (GeCl₂) is a germanium(II) chloride compound that serves as a key precursor in organometallic synthesis, particularly for generating low-valent germanium species such as germylenes. Its reactivity is characterized by redox-driven cyclization and addition reactions. For instance, dichlorogermylene (Cl₂Ge:) forms five-membered GeC₃N rings via 1,4-addition with α,β-unsaturated imines, yielding this compound derivatives . These derivatives are subsequently reduced to stable germylenes, which exhibit unique electronic properties and react with small molecules like TEMPO, N₂O, and S₈ . Structurally, this compound derivatives display distinct NMR shifts (e.g., ¹³C signals at 99.0–146.7 ppm), reflecting their π-conjugated systems . This compound is moisture-sensitive and typically stabilized in complexes, such as GeCl₂·dioxane, to prevent decomposition .

Propriétés

IUPAC Name |

dichlorogermane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl2GeH2/c1-3-2/h3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTURSYJKMYFLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[GeH2]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2GeH2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15230-48-5 | |

| Record name | Dichlorogermane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015230485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Méthodes De Préparation

Optimization of Reaction Conditions

-

Temperature : -80°C to prevent ligand scrambling.

-

Solvent : Et₂O ensures solubility of lithiated intermediates.

-

Stoichiometry : 1:1 molar ratio of 4 to GeCl₂·dioxane minimizes side products.

The product’s redox stability, attributed to bulky biphenyl ligands, was confirmed via cyclic voltammetry, showing a quasi-reversible Ge⁰/Ge²⁺ couple at -1.45 V (vs. Fc⁺/Fc).

Comparative Analysis of Synthetic Methods

Table 1 : Summary of dichlorogermane preparation methods. RT = room temperature.

The 1,4-addition method excels in yield and simplicity, whereas the organometallic approach enables precise control over geometry, albeit with lower efficiency. Both routes leverage Cl₂Ge·dioxane’s stability, avoiding decomposition pathways common to naked GeCl₂.

Mechanistic Insights and Challenges

Applications De Recherche Scientifique

Synthesis of Organogermanium Compounds

Dichlorogermane serves as a precursor for synthesizing various organogermanium compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, enabling the formation of more complex organometallic structures. A notable study demonstrated the synthesis of ferrocenyl-substituted organochalcogenyldichlorogermanes, which were characterized for their potential as building blocks in advanced materials . The use of sterically demanding groups in these reactions enhances the stability and selectivity of the resulting compounds, showcasing this compound's versatility in synthetic chemistry.

Material Science Applications

This compound is utilized in the development of novel materials, particularly in semiconductor technology. It can be used to deposit germanium films through chemical vapor deposition (CVD), which is essential for creating thin-film transistors and other electronic devices. The ability to control the deposition process allows for the fine-tuning of material properties, making this compound an important compound in the semiconductor industry.

This compound has been explored as a catalyst or catalyst precursor in various organic transformations. Its ability to stabilize reactive intermediates makes it a valuable component in catalysis research. For instance, studies have indicated that this compound can facilitate reactions involving carbon-carbon bond formation, which is crucial in organic synthesis . The unique electronic properties of germanium compared to silicon also provide distinct advantages in certain catalytic processes.

Case Study 1: Synthesis of Chalcogenyldichlorogermanes

In a recent study, researchers synthesized chalcogenyldichlorogermanes using this compound as a starting material. The reaction involved nucleophilic attack by chalcogenides on this compound, leading to stable products that were characterized by NMR spectroscopy and X-ray crystallography . This work highlights the utility of this compound in generating new compounds with potential applications in materials science.

Case Study 2: Semiconductor Manufacturing

This compound has been effectively used in the CVD process for depositing germanium layers on substrates for semiconductor devices. Research indicates that films produced from this compound exhibit high uniformity and excellent electrical properties, making them suitable for high-performance electronic applications .

Mécanisme D'action

The mechanism by which dichlorogermane exerts its effects depends on the specific reactions it undergoes. In general, the reactivity of this compound is influenced by the presence of the germanium-chlorine bonds, which can be readily broken and replaced by other functional groups. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the substituents and the reaction conditions.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Trichlorogermane (HCl₃Ge)

Trichlorogermane, a germanium(IV) compound, is classified as a superacid due to its strong electrophilic character. Unlike dichlorogermane, it reacts with aromatic hydrocarbons like anthracene, forming σ-complexes via Ge–C bond formation . While this compound participates in cyclization reactions, trichlorogermane’s primary role lies in electrophilic substitutions. Both compounds are moisture-sensitive, but trichlorogermane requires stringent inert-atmosphere storage, whereas this compound derivatives can be stabilized in dioxane complexes .

Digermane (Ge₂H₆)

Digermane, a germanium hydride, is used in electronic material deposition. Unlike this compound, it is less reactive toward oxygen and water, enabling easier handling . This compound’s higher reactivity makes it preferable for synthesizing germylenes, while digermane’s stability suits chemical vapor deposition (CVD) processes .

Dichloromethane (CH₂Cl₂)

Structurally analogous due to its two chlorine substituents, dichloromethane (DCM) diverges in applications. DCM is a widely used solvent, whereas this compound’s germanium center enables metal-ligand interactions critical in organometallic catalysis . The Ge–Cl bonds in this compound are more polarized than C–Cl bonds in DCM, leading to distinct redox behaviors .

Dihydridogermanes (e.g., GeH₂R₂)

Dihydridogermanes, such as GeH₂tBu₂, exhibit higher synthetic yields (72–96%) compared to this compound derivatives . They are less moisture-sensitive, enabling storage under argon, whereas this compound requires sealed inert environments .

Data Tables

Table 1: Properties of this compound and Similar Compounds

Research Findings and Discussion

This compound’s utility stems from its ability to stabilize low-valent germanium centers, a feature absent in trichlorogermane or digermane. Its Ge–Cl bond lability facilitates reduction to germylenes, enabling catalytic and small-molecule activation applications . In contrast, trichlorogermane’s superacidity and digermane’s stability highlight the impact of oxidation state (Ge²⁺ vs. Ge⁴⁺) on reactivity. Structural comparisons with dichloromethane underscore the role of the central atom (Ge vs. C) in dictating bond polarization and application scope.

Activité Biologique

Dichlorogermane (GeCl) is a chemical compound that has garnered attention due to its potential biological activity and implications in various fields, including medicinal chemistry and environmental health. This article presents a comprehensive overview of the biological activity of this compound, focusing on its synthesis, mechanisms of action, toxicological effects, and relevant case studies.

This compound is an organometallic compound that contains germanium, a group 14 element. It is primarily used in the synthesis of other germanium compounds and as a precursor in various chemical reactions. The biological activity of this compound is less understood compared to its chlorinated counterparts, such as dichloromethane. However, emerging research indicates that it may possess significant biological properties.

2.1 Metabolic Activation

The biological activity of this compound is hypothesized to involve metabolic activation pathways similar to other chlorinated compounds. The metabolism typically involves the formation of reactive intermediates through enzymatic processes, potentially leading to various biological effects.

- Metabolic Pathways : this compound may undergo metabolic transformation via cytochrome P450 enzymes and glutathione S-transferases (GST), which are crucial for detoxifying xenobiotics. These pathways can lead to the formation of reactive species that interact with cellular macromolecules, including DNA and proteins.

2.2 Interaction with Cellular Targets

Studies suggest that this compound can interact with ligand-gated ion channels and other neurotransmitter systems. This interaction may result in alterations in neurotransmitter levels, particularly affecting glutamate and GABAergic signaling pathways, which are essential for maintaining neuronal function.

3.1 In Vivo Studies

Research involving animal models has shown that exposure to this compound can lead to various toxicological effects:

- Hematological Changes : Long-term exposure in rats has been associated with increased hematocrit and hemoglobin levels at certain doses, indicating possible erythropoietic stimulation .

- Liver Alterations : Histopathological examinations revealed dose-dependent liver changes, including foci of cellular alteration . These findings suggest potential hepatotoxicity linked to this compound exposure.

4.1 Occupational Exposure

Epidemiological studies have investigated the health effects of exposure to chlorinated solvents in occupational settings. Although specific data on this compound is scarce, related studies on dichloromethane indicate an increased risk for certain cancers among workers exposed to these chemicals .

- Non-Hodgkin Lymphoma : Several case-control studies have reported elevated odds ratios for non-Hodgkin lymphoma among individuals exposed to chlorinated solvents, suggesting a possible link that may extend to this compound .

5. Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity and toxicological effects of this compound:

6. Conclusion

This compound exhibits potential biological activity through metabolic activation and interaction with cellular targets. While preliminary findings suggest possible toxicological effects, including hematological changes and liver alterations, further research is needed to fully elucidate its biological mechanisms and long-term health implications. Given its structural similarities with other chlorinated compounds known for their toxicity, a cautious approach should be taken in its application and handling.

7. Future Directions

Future research should focus on:

- Detailed mechanistic studies to understand the pathways involved in the biological activity of this compound.

- Longitudinal epidemiological studies assessing health outcomes among populations exposed to this compound.

- Development of safety guidelines based on comprehensive risk assessments.

Q & A

Q. What are the established synthetic routes for dichlorogermane (GeH₂Cl₂), and how can its purity be verified experimentally?

this compound is typically synthesized via reductive dechlorination of trichlorogermane derivatives. For example, sodium-mediated reduction of trichlorophenylgermane yields this compound intermediates, as demonstrated in cyclization reactions . To verify purity, use gas chromatography-mass spectrometry (GC-MS) for volatile compounds and elemental analysis for stoichiometric validation. Additionally, nuclear magnetic resonance (¹H, ¹³C, and ⁷¹Ge NMR) can confirm structural integrity .

Q. What precautions are critical when handling this compound in laboratory settings?

this compound reacts violently with water and moisture, necessitating strict inert-atmosphere techniques (e.g., Schlenk lines, gloveboxes). Storage in anhydrous solvents (e.g., dry hexane) under argon is recommended. Safety protocols should include real-time gas sensors for HCl detection due to hydrolysis risks .

Q. How can researchers characterize the physical properties of this compound for reproducibility?

Key properties include boiling point (69.5°C), density (1.90 g/cm³), and solubility in non-polar solvents. Use differential scanning calorimetry (DSC) for phase transitions and Karl Fischer titration to quantify trace moisture. Reference CRC Handbook data for cross-validation .

Advanced Research Questions

Q. What mechanistic insights explain the reductive dehalogenation of this compound in cyclization reactions?

Reductive dehalogenation using sodium or LiAlH₄ generates germylene intermediates (Ge:), which undergo insertion into C-Cl bonds. For example, sodium reduction of this compound facilitates cyclization via radical or ionic pathways, depending on solvent polarity. Kinetic studies (e.g., UV-vis monitoring) and DFT calculations can elucidate dominant pathways .

Q. How do contradictions in reported yields for this compound-derived germacycles arise, and how can they be resolved?

Discrepancies (e.g., 70% vs. 91% yields in arylgermane synthesis ) may stem from reductant choice (LiAlH₄ vs. Na) or steric effects in precursors. Systematic variation of reaction parameters (temperature, solvent, stoichiometry) paired with in situ IR spectroscopy can identify optimal conditions.

Q. What advanced computational methods are suitable for predicting this compound’s reactivity in novel reactions?

Density functional theory (DFT) simulations (e.g., B3LYP/6-311G**) model Ge-Cl bond dissociation energies and transition states. Pair these with molecular dynamics (MD) simulations to predict solvent effects. Validate predictions experimentally via X-ray crystallography of intermediates .

Q. How can isotopic labeling (e.g., deuterated this compound) aid in studying reaction mechanisms?

Deuterium substitution at Ge-H sites allows tracking proton transfer steps via kinetic isotope effects (KIE). Use ²H NMR or mass spectrometry to monitor deuterium distribution in products, clarifying mechanisms in hydride-transfer or insertion reactions .

Methodological Guidance

Q. What strategies ensure reproducibility in this compound-based syntheses?

- Standardized Protocols : Pre-dry glassware at 120°C and degas solvents via freeze-pump-thaw cycles.

- In Situ Monitoring : Use Raman spectroscopy to track Ge-Cl bond vibrations (≈450 cm⁻¹) during reactions.

- Data Sharing : Publish full crystallographic data (CCDC) and raw spectral files in supplementary materials .

Q. How should researchers address discrepancies between experimental and computational data?

Re-evaluate computational parameters (e.g., basis sets, solvation models) and validate with experimental kinetics. For example, if DFT underestimates Ge-Cl bond stability, recalibrate using high-level coupled-cluster (CCSD(T)) methods .

Data Management and Ethical Compliance

Q. What standards apply to publishing this compound-related data?

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Metadata : Include CAS RN (15230-48-5), exact synthesis conditions, and hazard classifications.

- Ethical Reporting : Disclose near-miss incidents (e.g., unintended hydrolysis) to improve safety guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.